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Compound of Interest

Compound Name: 4-Pyridinol, 3,5-dibromo-, ion(1-)

Cat. No.: B12326028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3,5-dibromo-4-pyridinol. Due to the limited availability of published experimental data for this
specific compound, this guide presents predicted and extrapolated data based on the analysis
of structurally related molecules. The information herein is intended to serve as a reference for
researchers involved in the synthesis, identification, and characterization of halogenated
pyridinol derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic
techniques for 3,5-dibromo-4-pyridinol. These values are estimations derived from data
reported for analogous compounds.

Table 1: Expected *H NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~8.0-8.5 Singlet 2H H-2, H-6
~5.0-7.0 Broad Singlet 1H O-H
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Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and
concentration.

Table 2: Expected 3C NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (8) ppm Assighment
~160-165 C-4
~145-150 C-2,C-6
~110-115 C-3,C-5

Table 3: Expected Infrared (IR) Spectroscopic Data for 3,5-dibromo-4-pyridinol

Wavenumber (cm—?) Intensity Assignment
3400-3200 Broad O-H stretch

~1600 Medium-Strong C=C stretch (aromatic)
~1550 Medium-Strong C=N stretch (aromatic)
~1200 Medium C-O stretch

800-700 Strong C-Br stretch

Table 4: Expected Mass Spectrometry Data for 3,5-dibromo-4-pyridinol

miz lon
251, 253, 255 [M]*
252, 254, 256 [M+H]*

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern with
relative intensities of approximately 1:2:1 for the molecular ion peaks.

Experimental Protocols
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While a specific experimental protocol for the synthesis of 3,5-dibromo-4-pyridinol is not readily
available in the cited literature, a general procedure for the bromination of a pyridine derivative
is provided below as a representative example. This can be adapted for the synthesis of the
target molecule.

Representative Synthesis of a Brominated Pyridine Derivative

A solution of the pyridine starting material in a suitable solvent (e.g., acetic acid, sulfuric acid) is
treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction
mixture is stirred at a specific temperature for a designated period. Upon completion, the
reaction is quenched, and the product is isolated through extraction and purified by
recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in
a deuterated solvent (e.g., DMSO-ds, CDCI3), and chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

« Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin
film.

o Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer to determine the molecular weight and
fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 3,5-dibromo-4-pyridinol.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3,5-dibromo-4-pyridinol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12326028#spectroscopic-data-nmr-ir-mass-spec-of-
3-5-dibromo-4-pyridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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